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Introduction
Flonoltinib (also known as Flonoltinib Maleate) is a potent and selective dual inhibitor of

Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] The JAK2V617F

mutation is a key driver in myeloproliferative neoplasms (MPNs), leading to constitutive

activation of the JAK/STAT signaling pathway.[4] Flonoltinib has demonstrated significant

efficacy in preclinical models of MPNs, particularly in xenograft models utilizing Ba/F3 cells

expressing the human JAK2V617F mutation.[4][5] These application notes provide detailed

protocols for the in vivo administration of Flonoltinib in a Ba/F3-JAK2V617F xenograft mouse

model, along with methods for evaluating its therapeutic effects.

Flonoltinib selectively binds to the pseudokinase (JH2) domain of JAK2, distinguishing its

mechanism from other JAK2 inhibitors that primarily target the ATP-binding site of the kinase

(JH1) domain.[4][6] This interaction allosterically inhibits JAK2 activity, leading to the

downregulation of downstream signaling molecules such as STAT3 and STAT5.[4][6] In vivo

studies have shown that Flonoltinib administration leads to a dose-dependent reduction in

splenomegaly, a hallmark of MPNs, and prolongs the survival of tumor-bearing mice.[4][5]
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In Vivo Efficacy of Flonoltinib in Ba/F3-JAK2V617F
Xenograft Model

Treatment
Group

Dose (mg/kg)
Administration
Route

Median
Survival (days)

Spleen Weight
Inhibition (%)

Vehicle -
Oral (p.o.), twice

daily
25 -

Flonoltinib 15
Oral (p.o.), twice

daily
30 72.56

Flonoltinib 30
Oral (p.o.), twice

daily
31 97.92

Effect of Flonoltinib on Serum Cytokine Levels in Ba/F3-
EPOR-JAK2V617F Xenograft Model

Treatment
Group

Dose (mg/kg)
Administration
Route

IL-6 Reduction
TNF-α
Reduction

Vehicle -
Oral (p.o.), twice

daily
- -

Flonoltinib 15
Oral (p.o.), twice

daily
Dose-dependent Dose-dependent

Flonoltinib 30
Oral (p.o.), twice

daily
Dose-dependent Dose-dependent

Flonoltinib 45
Oral (p.o.), twice

daily
Dose-dependent Dose-dependent

Note: Specific quantitative values for IL-6 and TNF-α were not available in the reviewed

literature, which only stated a dose-dependent decrease.[4]
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JAK-STAT Signaling Pathway and Flonoltinib Inhibition
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JAK-STAT signaling and Flonoltinib's point of inhibition.
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Ba/F3-JAK2V617F Xenograft Experimental Workflow
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cells

2. Harvest and count cells

3. Resuspend in PBS

4. Intravenously inject
3.0 x 10^6 cells into
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5. Allow for disease
development (3 days)

6. Administer Flonoltinib
(15 or 30 mg/kg) or vehicle
twice daily via oral gavage

7. Monitor survival and
body weight for 22 days

8. Euthanize mice

9. Measure spleen weight 10. Collect blood for
serum cytokine analysis (ELISA)

11. Collect spleen for
Western blot (p-STAT3/5)
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Workflow for the Flonoltinib xenograft study.
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Experimental Protocols
Ba/F3-JAK2V617F-GFP Cell Culture
Materials:

Ba/F3-JAK2V617F-GFP cells

RPMI-1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100x)

Phosphate-Buffered Saline (PBS), sterile

T25 or T75 culture flasks

Centrifuge

Hemocytometer or automated cell counter

Protocol:

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Culture Ba/F3-JAK2V617F-GFP cells in suspension in a humidified incubator at 37°C with

5% CO2.

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Split cultures every 2-3 days by centrifuging the cell suspension at 125 x g for 5 minutes,

aspirating the supernatant, and resuspending the cell pellet in fresh complete growth

medium at the desired seeding density.

Establishment of Ba/F3-JAK2V617F Xenograft Model
Materials:
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BALB/c-nude mice (female, 6-8 weeks old)

Cultured Ba/F3-JAK2V617F-GFP cells

Sterile PBS

1 mL syringes with 27-gauge needles

Heating lamp or chamber

Protocol:

Harvest Ba/F3-JAK2V617F-GFP cells during their logarithmic growth phase.

Wash the cells once with sterile PBS by centrifugation (125 x g for 5 minutes) and resuspend

the pellet in sterile PBS.

Count the cells and adjust the concentration to 3.0 x 10^7 cells/mL in sterile PBS. Keep the

cell suspension on ice.

Warm the mice briefly using a heating lamp to dilate the lateral tail veins.

Inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) into the lateral tail vein of

each mouse.

Monitor the mice for signs of distress and allow for disease development for 3 days before

initiating treatment.

Preparation and Administration of Flonoltinib
Materials:

Flonoltinib Maleate

Vehicle (A common vehicle for oral gavage is 0.5% methylcellulose in sterile water, though

the specific vehicle for Flonoltinib was not detailed in the reviewed literature)

Sterile water
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Weighing scale

Homogenizer or sonicator

Oral gavage needles (18-20 gauge, with a rounded tip)

1 mL syringes

Protocol:

Calculate the required amount of Flonoltinib based on the mean body weight of the mice in

each treatment group (15 mg/kg and 30 mg/kg).

Prepare the Flonoltinib suspension in the chosen vehicle. For example, to prepare a 3

mg/mL solution for a 30 mg/kg dose (assuming a 10 mL/kg dosing volume), weigh the

appropriate amount of Flonoltinib and add it to the vehicle.

Ensure the compound is uniformly suspended using a homogenizer or sonicator.

Administer the Flonoltinib suspension or vehicle control to the mice twice daily via oral

gavage. The volume should not exceed 10 mL/kg of body weight.

Continue treatment for the duration of the study (e.g., 22 days).

Assessment of Treatment Efficacy
4.1. Survival and Body Weight Monitoring:

Monitor the mice daily for clinical signs of toxicity and morbidity.

Record the body weight of each mouse twice weekly.

Euthanize mice that meet pre-defined humane endpoints (e.g., >20% body weight loss,

severe lethargy).

Record the date of death for survival analysis.

4.2. Spleen Weight Measurement:
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At the end of the study, euthanize all remaining mice.

Perform a laparotomy and carefully excise the spleen.

Gently blot the spleen on filter paper to remove excess blood and fluid.

Weigh the spleen using an analytical balance.

Calculate the percentage of spleen weight inhibition for each treatment group compared to

the vehicle control group.

Pharmacodynamic Analyses
5.1. Serum Cytokine Analysis (ELISA):

At the time of euthanasia, collect blood via cardiac puncture and allow it to clot at room

temperature.

Centrifuge at 2,000 x g for 10 minutes to separate the serum.

Store the serum at -80°C until analysis.

Measure the concentrations of mouse IL-6 and TNF-α in the serum using commercially

available ELISA kits, following the manufacturer's instructions.

5.2. Western Blot for p-STAT3 and p-STAT5 in Spleen Tissue:

Immediately after excision, flash-freeze a portion of the spleen in liquid nitrogen and store it

at -80°C.

Prepare protein lysates from the frozen spleen tissue by homogenizing in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

Determine the protein concentration of the supernatant using a BCA protein assay.

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF

membrane.
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Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween

20 (TBS-T).

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-

STAT5 (Tyr694), total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH)

overnight at 4°C.

Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated

secondary antibodies.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantify the band intensities using densitometry software and normalize the levels of

phosphorylated proteins to the total protein levels.

Conclusion
These protocols provide a comprehensive framework for evaluating the in vivo efficacy of

Flonoltinib in a Ba/F3-JAK2V617F xenograft model. Adherence to these detailed methods will

enable researchers to robustly assess the therapeutic potential of Flonoltinib and other JAK2

inhibitors for the treatment of myeloproliferative neoplasms. The provided diagrams offer a

clear visualization of the underlying biological pathway and the experimental process,

facilitating a deeper understanding of the study's design and rationale.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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